molecular formula C10H18F3NO B15277951 3,3-Dimethyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol

3,3-Dimethyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol

Cat. No.: B15277951
M. Wt: 225.25 g/mol
InChI Key: AZNAFEAJJCSJFY-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol is an organic compound that features a piperidine ring substituted with a trifluoropropyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Trifluoropropyl Group: The trifluoropropyl group can be introduced via a nucleophilic substitution reaction using a trifluoropropyl halide.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.

    Substitution: The trifluoropropyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under conditions that favor nucleophilic or electrophilic substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of deoxygenated compounds or modified piperidine rings.

    Substitution: Formation of new compounds with different functional groups replacing the trifluoropropyl group.

Scientific Research Applications

3,3-Dimethyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the study of biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Used in the development of materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s binding affinity and specificity, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole: Another compound with a trifluoromethyl group, used in trifluoromethylation reactions.

    3,3,3-Trifluoropropyltriethoxysilane: A compound with a similar trifluoropropyl group, used in the synthesis of organosilicon compounds.

    1,3-Bis(3,3,3-trifluoropropyl)-1,1,3,3-tetramethyldisiloxane: A compound with two trifluoropropyl groups, used in the synthesis of silicone materials.

Uniqueness

3,3-Dimethyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol is unique due to the combination of its piperidine ring, trifluoropropyl group, and hydroxyl group. This combination imparts specific chemical properties and reactivity that are distinct from other similar compounds. Its structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C10H18F3NO

Molecular Weight

225.25 g/mol

IUPAC Name

3,3-dimethyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol

InChI

InChI=1S/C10H18F3NO/c1-9(2)7-14(5-3-8(9)15)6-4-10(11,12)13/h8,15H,3-7H2,1-2H3

InChI Key

AZNAFEAJJCSJFY-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCC1O)CCC(F)(F)F)C

Origin of Product

United States

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